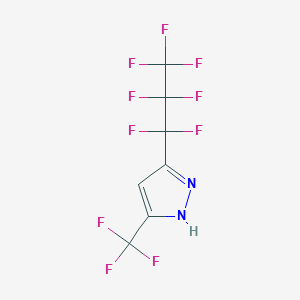

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, a series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized by modifying the position of the amide bond on the pyrazole ring, which resulted in compounds with good insecticidal activities . Another approach to synthesizing pyrazole derivatives is the one-pot three-component reaction, which can yield highly fluorescent 1,3,5-trisubstituted pyrazoles . Additionally, the synthesis of polyfluorinated tris(pyrazolyl)borates has been achieved, providing ligands for metal complexes with electrophilic metal sites .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the presence of tetramers formed through hydrogen bonds and potential dynamic disorder involving intramolecular proton transfers . Similarly, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has been reported, showing an almost planar conformation of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify their structure and enhance their properties. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation reaction followed by saponification . Additionally, the reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was exploited to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of substituents such as trifluoromethyl groups. These properties can include fluorescence, as seen in the case of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibited strong fluorescence intensity . The electronic properties of these compounds can be fine-tuned, as demonstrated by the highly fluorescent pyrazoles synthesized through a one-pot reaction . The presence of fluorine atoms can also affect the electrophilicity of metal sites in metal complexes, as observed in the fluorinated tris(pyrazolyl)borate ligands .

Aplicaciones Científicas De Investigación

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and tested for their antimicrobial potency .

- Method : The compounds were synthesized and their growth inhibitory effects were tested against antibiotic-resistant Gram-positive bacteria .

- Results : Several of these compounds were found to be effective growth inhibitors and prevented the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. They were found to be more effective than the control antibiotic vancomycin .

-

Trifluoromethylation

- Field : Chemical Synthesis

- Application : The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .

- Method : This involves the trifluoromethylation of carbon-centered radical intermediates .

- Results : The tutorial describes recent advances in trifluoromethylation .

-

Antifungal Activity

- Field : Medicinal Chemistry

- Application : Trifluoromethylated pyrazole derivatives have been synthesized and tested for their antifungal potency .

- Method : The compounds were synthesized and their growth inhibitory effects were tested against various types of fungi .

- Results : Several of these compounds were found to be effective growth inhibitors and prevented the development of fungal biofilms. They were found to be more effective than the control antifungal drugs .

-

Synthesis of Fused Tricyclic Pyrazoles

- Field : Organic Chemistry

- Application : An efficient method for the synthesis of trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of cyclic ketone-derived amines has been reported .

- Method : This involves the in situ generation of trifluoromethylated β-diazo ketones as intermediates via diazotization with the use of tert-butyl nitrite .

- Results : The synthetic utility of this method is highlighted by scale-up synthesis and the derivatization of the obtained fused tricyclic pyrazole products .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCIMEQWUAWYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382159 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole | |

CAS RN |

261761-18-6 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)